molecular formula C18H21NO B15194860 4-(1,2-Diphenylethyl)morpholine CAS No. 4176-74-3

4-(1,2-Diphenylethyl)morpholine

Cat. No.: B15194860
CAS No.: 4176-74-3
M. Wt: 267.4 g/mol
InChI Key: PDANPYHTZOQZAR-UHFFFAOYSA-N
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Description

4-(1,2-Diphenylethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. The presence of the 1,2-diphenylethyl group in this compound adds to its structural complexity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Diphenylethyl)morpholine typically involves the reaction of morpholine with 1,2-diphenylethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate morpholine, followed by the addition of 1,2-diphenylethyl bromide to form the desired product . The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Diphenylethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes back to alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K2CO3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(1,2-Diphenylethyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,2-Diphenylethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, widely used in various industrial applications.

    1,2-Diphenylethylamine: A structurally related compound with different functional groups.

    4-Benzylmorpholine: Another morpholine derivative with a benzyl group instead of the 1,2-diphenylethyl group.

Uniqueness

4-(1,2-Diphenylethyl)morpholine is unique due to the presence of the 1,2-diphenylethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

4176-74-3

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

4-(1,2-diphenylethyl)morpholine

InChI

InChI=1S/C18H21NO/c1-3-7-16(8-4-1)15-18(17-9-5-2-6-10-17)19-11-13-20-14-12-19/h1-10,18H,11-15H2

InChI Key

PDANPYHTZOQZAR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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